5H-Octafluoropentanoic acid

Description

The exact mass of the compound Octafluoropentanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

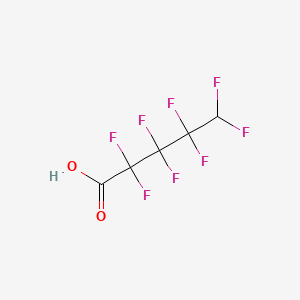

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoropentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F8O2/c6-1(7)3(8,9)5(12,13)4(10,11)2(14)15/h1H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFKXVSMDOKOJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF2HC3F6COOH, C5H2F8O2 | |

| Record name | Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191038 | |

| Record name | 5H-Octafluoropentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376-72-7 | |

| Record name | ω-Hydroperfluorovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octafluoropentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Octafluoropentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5-octafluorovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5H-Octafluoropentanoic acid chemical properties

An In-Depth Technical Guide to 5H-Octafluoropentanoic Acid

Abstract: this compound (5H-PFPeA) is a partially fluorinated carboxylic acid of significant interest in chemical research and as a synthon for advanced materials and pharmaceutical development. Its unique structure, combining a hydrophilic carboxyl group with a rigid, lipophilic fluorinated carbon chain, imparts distinct physicochemical properties. This guide provides a comprehensive overview of the core chemical properties, reactivity, analytical methodologies, and safety considerations for 5H-PFPeA, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

This compound is a five-carbon carboxylic acid in which eight hydrogen atoms have been substituted by fluorine atoms, leaving a single proton at the terminal (omega) position. This structure results in a molecule with a highly acidic head and a fluorinated tail.

Common Synonyms: 2,2,3,3,4,4,5,5-Octafluoropentanoic Acid, ω-Hydrooctafluorovaleric Acid, 5H-PFPeA[1][2][3] CAS Number: 376-72-7[2][3][4]

The fundamental molecular characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₂F₈O₂ | [1][3][4] |

| Molecular Weight | 246.06 g/mol | [2][3][4] |

| Canonical SMILES | O=C(O)C(F)(F)C(F)(F)C(F)(F)C(F)F | [1] |

| InChI Key | VGFKXVSMDOKOJZ-UHFFFAOYSA-N | [1] |

graph "5H_Octafluoropentanoic_acid_structure" { layout=neato; graph [bgcolor="#F1F3F4", pad="0.2", splines=true, overlap=false, size="7.5,4!"]; node [shape=circle, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes with contrast-checked font colors C1 [label="C", pos="0,0!", fillcolor="#202124", fontcolor="#FFFFFF"]; O1 [label="O", pos="-0.8,-0.8!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O2 [label="O", pos="0.8,-0.8!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H_O [label="H", pos="1.4,-1.2!", fillcolor="#FFFFFF", fontcolor="#202124"];

C2 [label="C", pos="0,1.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; F1 [label="F", pos="-0.8,2.3!", fillcolor="#34A853", fontcolor="#FFFFFF"]; F2 [label="F", pos="0.8,2.3!", fillcolor="#34A853", fontcolor="#FFFFFF"];

C3 [label="C", pos="0,3!", fillcolor="#202124", fontcolor="#FFFFFF"]; F3 [label="F", pos="-0.8,3.8!", fillcolor="#34A853", fontcolor="#FFFFFF"]; F4 [label="F", pos="0.8,3.8!", fillcolor="#34A853", fontcolor="#FFFFFF"];

C4 [label="C", pos="0,4.5!", fillcolor="#202124", fontcolor="#FFFFFF"]; F5 [label="F", pos="-0.8,5.3!", fillcolor="#34A853", fontcolor="#FFFFFF"]; F6 [label="F", pos="0.8,5.3!", fillcolor="#34A853", fontcolor="#FFFFFF"];

C5 [label="C", pos="0,6!", fillcolor="#202124", fontcolor="#FFFFFF"]; F7 [label="F", pos="-0.8,6.8!", fillcolor="#34A853", fontcolor="#FFFFFF"]; F8 [label="F", pos="0.8,6.8!", fillcolor="#34A853", fontcolor="#FFFFFF"]; H_C [label="H", pos="0,7.2!", fillcolor="#FFFFFF", fontcolor="#202124"];

// Bonds C1 -- O1 [label=""]; C1 -- O2 [label="="]; O2 -- H_O [style=dotted]; // Representing the acidic proton loosely

C1 -- C2; C2 -- F1; C2 -- F2; C2 -- C3; C3 -- F3; C3 -- F4; C3 -- C4; C4 -- F5; C4 -- F6; C4 -- C5; C5 -- F7; C5 -- F8; C5 -- H_C; }

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of 5H-PFPeA are dictated by the strong polarity of the carboxylic acid group and the high electronegativity of the fluorine atoms. These properties are critical for determining appropriate solvents, reaction conditions, and storage protocols.

| Property | Value | Source(s) |

| Appearance | Neat / Liquid | [1] |

| Melting Point | 0°C | [4] |

| Boiling Point | 155-160°C | [4] |

| Density | 1.725 g/cm³ | [4] |

Chemical Reactivity and Stability

Acidity and Reactivity of the Carboxyl Group

The electron-withdrawing effect of the octafluoroalkyl chain significantly increases the acidity of the carboxylic proton compared to its non-fluorinated analogue, pentanoic acid. This enhanced acidity makes it a stronger proton donor and facilitates reactions typical of carboxylic acids, such as:

-

Deprotonation: Readily forms carboxylate salts with bases.

-

Esterification: Reacts with alcohols, often under acidic catalysis, to form esters.

-

Amide Formation: Can be converted to an acyl chloride or activated with coupling agents to react with amines, forming amides. This is a cornerstone of peptide synthesis and linker chemistry in drug development.

Thermal Stability and Decomposition

While generally stable under normal conditions, thermal decomposition of per- and polyfluoroalkyl substances (PFAS) can occur at elevated temperatures.[5] In an inert atmosphere (pyrolysis), decomposition of similar perfluorocarboxylic acids (PFCAs) is initiated by HF elimination.[5] In the presence of oxygen (combustion), decomposition can be more complete, yielding products like carbonyl fluoride (COF₂) at lower temperatures and reacting with silica-based containers at higher temperatures.[5] The high thermal stability of pyrolysis byproducts often results in poor defluorination.[5]

Caption: General reactivity pathways of this compound.

Spectroscopic Profile for Structural Elucidation

The unique structure of 5H-PFPeA gives rise to a distinct spectroscopic fingerprint, which is essential for its identification and purity assessment.

-

¹H NMR Spectroscopy: A single, complex multiplet is expected for the lone proton at the C-5 position, shifted downfield due to the influence of the adjacent fluorine atoms. The signal from the acidic proton of the carboxyl group is typically broad and may exchange with deuterated solvents.

-

¹³C NMR Spectroscopy: Distinct signals are expected for each of the five carbon atoms. The carbonyl carbon (C=O) will appear significantly downfield. The fluorinated carbons will show characteristic splitting patterns due to C-F coupling.

-

¹⁹F NMR Spectroscopy: Multiple signals are expected, corresponding to the different fluorine environments along the alkyl chain. The coupling between non-equivalent fluorine atoms provides detailed structural information.

-

Infrared (IR) Spectroscopy: Key absorption bands include a broad peak for the O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹), a sharp, strong peak for the C=O stretch (approx. 1700-1750 cm⁻¹), and very strong, complex absorptions in the fingerprint region for the C-F bonds (approx. 1100-1300 cm⁻¹).[6]

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observable. Common fragmentation patterns involve the loss of the carboxyl group (-COOH) and successive losses of CF₂ units.

Analytical Methodologies: Purity Assessment by HPLC-UV

Ensuring the purity of starting materials is critical in drug development. High-Performance Liquid Chromatography (HPLC) is a versatile method for this purpose. For a non-volatile, UV-active compound like 5H-PFPeA, reverse-phase HPLC with UV detection is a suitable technique.

Protocol: Purity Determination via Reverse-Phase HPLC-UV

1. Principle: The sample is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The carboxylic acid group provides a chromophore for UV detection. This protocol is designed as a self-validating system by including a system suitability check.

2. Materials & Reagents:

-

This compound sample

-

Acetonitrile (ACN), HPLC grade

-

Deionized Water (18 MΩ·cm), HPLC grade

-

Formic Acid (FA), LC-MS grade

-

Volumetric flasks, pipettes, and autosampler vials

3. Instrumentation:

-

HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

4. Step-by-Step Procedure:

- Mobile Phase Preparation:

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Causality: Formic acid is added to acidify the mobile phase, ensuring the carboxylic acid of the analyte is fully protonated. This results in a single, well-defined chromatographic peak and improves peak shape.

- Standard/Sample Preparation:

- Prepare a stock solution of 5H-PFPeA in Mobile Phase A at approximately 1 mg/mL.

- From the stock, prepare a working solution at 100 µg/mL for analysis.

- Chromatographic Conditions:

- Flow Rate: 1.0 mL/min

- Column Temperature: 30°C

- Detection Wavelength: 210 nm

- Injection Volume: 10 µL

- Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

- System Suitability Test (SST):

- Perform five replicate injections of the working standard solution.

- Trustworthiness: The Relative Standard Deviation (RSD) of the peak area and retention time should be less than 2.0%. This confirms the system is performing consistently before analyzing unknown samples.

- Analysis and Data Processing:

Inject the sample solution.

Integrate all peaks in the chromatogram.

Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Caption: Workflow for purity assessment of 5H-PFPeA by HPLC-UV.

Applications in Research and Drug Development

This compound is primarily utilized as a valuable research chemical and a versatile building block in organic synthesis.[1][7]

-

Fluorine Chemistry: The incorporation of fluorine into organic molecules is a prevalent strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[8] 5H-PFPeA serves as a readily available source for introducing a short, fluorinated chain into a larger molecule.

-

Linker Chemistry: Bifunctional molecules are essential in modern drug discovery for creating complex constructs like antibody-drug conjugates (ADCs) or PROTACs.[9] The carboxylic acid group of 5H-PFPeA can be readily functionalized to attach to one part of a system, while the terminal C-H bond, though less reactive, could potentially be functionalized for further conjugation, creating a fluorinated linker. Its derivatives are key components in "click chemistry" applications, which expedite the drug discovery process.[10][11]

Safety, Handling, and Disposal

As a corrosive and hazardous chemical, strict adherence to safety protocols is mandatory when working with this compound.

7.1 Hazard Identification

-

GHS Classification: Harmful if swallowed, Causes severe skin burns and eye damage, May cause respiratory irritation.[2][12]

-

Primary Hazards: Corrosive.[4]

7.2 Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of vapors or mists.[12][13]

-

Hand Protection: Use chemically resistant, impermeable gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.[13]

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[12][14]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[12]

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12][13]

7.3 Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.[13][14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12] Do not release into the environment.[12]

Caption: A workflow for the safe handling and disposal of 5H-PFPeA.

Conclusion

This compound is a specialized chemical with a well-defined set of properties that make it highly useful for advanced chemical synthesis. Its strong acidity, distinct spectroscopic signature, and defined reactivity profile allow for its controlled use in research. For professionals in drug development, its capacity to introduce fluorinated moieties into larger molecules makes it a valuable tool. However, its corrosive nature necessitates rigorous adherence to safety and handling protocols to ensure safe and effective utilization in the laboratory.

References

- This compound | C5H2F8O2 | CID 120227.PubChem - NIH. [Link]

- Applications of fluorine-containing amino acids for drug design.PubMed, European Journal of Medicinal Chemistry. [Link]

- Recent applications of click chemistry in drug discovery.PubMed, Expert Opinion on Drug Discovery. [Link]

- Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms.PubMed, Environmental Science & Technology. [Link]

- Click chemistry in drug development recent trends and application.Research Journal of Pharmacy and Technology. [Link]

- Spec Ir NMR Spectra Tables PDF.Scribd. [Link]

Sources

- 1. 5-H-Octafluoropentanoic Acid | CymitQuimica [cymitquimica.com]

- 2. This compound | C5H2F8O2 | CID 120227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 376-72-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. This compound | 376-72-7 [chemicalbook.com]

- 8. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 14. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 5H-Octafluoropentanoic Acid (CAS 376-72-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Characteristics

5H-Octafluoropentanoic acid, also known by synonyms such as 2,2,3,3,4,4,5,5-Octafluoropentanoic acid and ω-Hydrooctafluorovaleric Acid, is a fluorinated carboxylic acid with the CAS number 376-72-7.[1] Its structure, featuring a partially fluorinated carbon chain, imparts unique chemical and physical properties that are leveraged in various scientific and industrial applications. This guide will explore the multifaceted nature of this compound, providing a foundational understanding for its use in laboratory and development settings.

Physicochemical Properties

The distinct properties of this compound are a direct consequence of its molecular structure. The high electronegativity of the fluorine atoms creates a molecule with specific solubility, reactivity, and thermal characteristics.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₂F₈O₂ | [1][2] |

| Molecular Weight | 246.06 g/mol | [1][2][3] |

| Appearance | Colorless Liquid | [4] |

| Boiling Point | 155-160°C | [2] |

| Melting Point | 0°C | [2] |

| CAS Number | 376-72-7 | [1][2][5] |

Synthesis and Manufacturing Insights

While specific, proprietary synthesis routes for this compound may vary between manufacturers, a common approach involves the oxidation of a corresponding fluorinated alcohol. Understanding the general principles of its synthesis is crucial for assessing purity and potential impurities in commercial batches.

A plausible synthetic pathway could start from 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol. The terminal alcohol group is oxidized to a carboxylic acid using a suitable oxidizing agent. The choice of oxidant and reaction conditions is critical to ensure high yield and purity, minimizing the formation of byproducts.

Diagram 1: Conceptual Synthesis Workflow

This diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key transformation and subsequent purification steps.

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block and reagent in various research and development contexts, particularly within the pharmaceutical and materials science sectors.[1]

Intermediate in Chemical Synthesis

One of the primary applications of this compound is as an intermediate in the synthesis of other complex molecules. For instance, it is used in the preparation of 1-hydroperfluorobutane.[6][7] Its reactive carboxylic acid group allows for a range of chemical transformations, including esterification, amidation, and reduction, to introduce the octafluoropentanoyl moiety into a target structure.

Role in Drug Delivery Systems

The development of advanced drug delivery systems often relies on polymers with tailored properties. Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are extensively used as carriers for the controlled release of therapeutic agents.[8][9] While direct applications of this compound in commercially available PLGA formulations are not explicitly detailed in the provided search results, fluorinated compounds, in general, are of interest in drug delivery for their potential to modify the hydrophobicity, stability, and release kinetics of drug-loaded nanoparticles.[10][11] The unique properties of this compound make it a candidate for research into novel drug carrier systems.

For example, the carboxylic acid group of this compound could be conjugated to polymers or nanoparticles to modify their surface properties. This could potentially enhance drug encapsulation efficiency or modulate the interaction of the carrier with biological systems.

Analytical Characterization Protocols

Ensuring the purity and identity of this compound is critical for its application in research and development. A combination of analytical techniques is typically employed for comprehensive characterization.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of this compound and quantifying impurities.

Protocol 1: Purity Assessment by HPLC

This protocol provides a general framework for the analysis of this compound using reverse-phase HPLC.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the peak corresponding to this compound and any impurity peaks.

-

Calculate the purity based on the relative peak areas.

-

Spectroscopic Methods

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural elucidation and confirmation.

Diagram 2: Analytical Workflow for Quality Control

This diagram outlines a logical workflow for the quality control and characterization of this compound.

Caption: A standard workflow for the analytical quality control of this compound.

Safety, Handling, and Disposal

Proper handling and disposal of this compound are paramount to ensure laboratory safety and environmental protection.

Hazard Identification

This compound is classified as a hazardous substance. According to safety data sheets, it can be harmful if swallowed and causes severe skin burns and eye damage.[4][6][12] It may also cause respiratory irritation.[12]

Table 2: GHS Hazard Statements

| Hazard Code | Description | Reference(s) |

| H302 | Harmful if swallowed | [4] |

| H314 | Causes severe skin burns and eye damage | [4][12] |

Safe Handling and Personal Protective Equipment (PPE)

When handling this compound, it is crucial to work in a well-ventilated area, preferably under a chemical fume hood.[5][12] Appropriate personal protective equipment must be worn at all times.

-

Eye/Face Protection: Wear tightly fitting safety goggles.[5]

-

Hand Protection: Use impermeable gloves.[5]

-

Skin Protection: Wear appropriate protective clothing to prevent skin contact.[5]

Storage and Disposal

Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[5] Disposal of this chemical must be in accordance with local, regional, and national regulations.[2] It should be disposed of at an approved waste disposal plant.[4]

Conclusion

This compound is a specialized chemical with unique properties that make it a valuable tool in research and development. A thorough understanding of its characteristics, safe handling procedures, and analytical methods is essential for its effective and safe utilization. This guide provides a foundational framework for researchers, scientists, and drug development professionals working with this compound.

References

- Fluorochem. (2024).

- National Center for Biotechnology Information. PubChem Compound Summary for CID 120227, this compound. [Link]

- Fisher Scientific. (2024).

- Thermo Fisher Scientific. (2025).

- Matrix Scientific.

- AK Scientific, Inc.

- Sigma-Aldrich. (2025).

- Royal Society of Chemistry. Analytical Methods.

- Australian Government Department of Health. (2021). ANALYTICAL METHOD SUMMARIES.

- Al-Zoubi, M. S., et al. (2022). PLGA-Based Nanomedicine: History of Advancement and Development in Clinical Applications of Multiple Diseases. Pharmaceuticals, 15(12), 1539. [Link]

- Centers for Disease Control and Prevention. (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. [Link]

- PubMed. (2019). Development of α-tocopherol surface-modified targeted delivery of 5-fluorouracil-loaded poly-D, L-lactic-co-glycolic acid nanoparticles against oral squamous cell carcinoma. [Link]

- ResearchGate. (2018). (PDF)

- National Center for Biotechnology Information. (2012). Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System. [Link]

- Park, K. (2024). A New Analytical Method for Quantifying Acid-End-Cap PLGA in Sub-Milligram Quantities. Molecular Pharmaceutics.

Sources

- 1. 5-H-Octafluoropentanoic Acid | CymitQuimica [cymitquimica.com]

- 2. 376-72-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. This compound | C5H2F8O2 | CID 120227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. 376-72-7 | CAS DataBase [m.chemicalbook.com]

- 7. This compound | 376-72-7 [chemicalbook.com]

- 8. PLGA-Based Nanomedicine: History of Advancement and Development in Clinical Applications of Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of α-tocopherol surface-modified targeted delivery of 5-fluorouracil-loaded poly-D, L-lactic-co-glycolic acid nanoparticles against oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

5H-Octafluoropentanoic acid molecular weight

An In-Depth Technical Guide to 5H-Octafluoropentanoic Acid: Properties, Handling, and Applications in Scientific Research

This compound, also known by its IUPAC name 2,2,3,3,4,4,5,5-octafluoropentanoic acid, is a fluorinated carboxylic acid of significant interest in chemical synthesis and research. As a derivative of pentanoic acid where eight hydrogen atoms have been replaced by fluorine, its unique electronic properties and structural characteristics make it a valuable building block. The presence of a highly fluorinated carbon chain coupled with a reactive carboxylic acid functional group allows for its incorporation into a diverse range of molecules. This guide, intended for researchers, chemists, and professionals in drug development, provides a comprehensive overview of its properties, safe handling protocols, and its application as a synthetic intermediate, grounded in established scientific principles.

Physicochemical and Structural Properties

The utility of this compound in a laboratory setting is defined by its distinct physical and chemical characteristics. These properties are crucial for planning synthetic routes, predicting reaction behavior, and ensuring safe handling.

Core Chemical Identifiers

A consistent and accurate identification of chemical compounds is paramount for reproducibility and safety in research.

| Identifier | Value |

| IUPAC Name | 2,2,3,3,4,4,5,5-Octafluoropentanoic acid |

| Synonyms | 5H-Octafluorovaleric acid, ω-Hydrooctafluorovaleric acid[1][2] |

| CAS Number | 376-72-7[3][1][2][4] |

| Molecular Formula | C₅H₂F₈O₂[1][4] |

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound, which are essential for experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 246.06 g/mol | [2][5] |

| Melting Point | 0°C | [6][5] |

| Boiling Point | 155-160°C | [6][5] |

| Density | 1.725 g/cm³ | [6] |

Structural and Computed Information

Structural identifiers provide a universal language for describing the molecule's topology and are used extensively in chemical databases and software.

-

InChI: InChI=1S/C5H2F8O2/c6-1(7)3(8,9)5(12,13)4(10,11)2(14)15/h1H,(H,14,15)[3][1]

-

SMILES: O=C(O)C(F)(F)C(F)(F)C(F)(F)C(F)F[1]

Safety, Handling, and Storage

Trustworthiness & Expertise: The highly fluorinated nature and acidic functionality of this compound necessitate stringent safety protocols. Adherence to these guidelines is not merely procedural but is based on a chemical understanding of its corrosive properties to ensure personnel safety and experimental integrity.

Hazard Profile

This compound is classified as a corrosive substance.[6][5] Key hazards identified in safety data sheets include:

-

Skin Corrosion/Irritation: Causes severe skin burns and irritation.[7][8]

-

Serious Eye Damage: Poses a high risk of serious and potentially permanent eye damage.[7][8]

-

Respiratory Irritation: Vapors or mists may cause respiratory irritation.[8]

Recommended Handling Protocol

This protocol is designed as a self-validating system to minimize exposure and mitigate risks.

-

Engineering Controls: All manipulations must be performed within a certified chemical fume hood. This is the primary engineering control to prevent inhalation of corrosive vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a full-face shield. The face shield is critical to protect against splashes, which can occur during transfers or reaction quenching.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). It is crucial to double-check glove compatibility and to change them immediately if contamination is suspected.

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory. Ensure sleeves are fully extended.

-

-

Dispensing and Weighing:

-

Spill Management: Maintain an accessible spill kit containing an appropriate neutralizer for acids (e.g., sodium bicarbonate) and an inert absorbent material. In case of a spill, evacuate personnel, ensure proper ventilation, and follow established institutional procedures.[7]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as bases and oxidizing agents. The container must be kept tightly closed to prevent moisture absorption and release of vapors.[8]

-

Disposal: Dispose of waste material as hazardous chemical waste in accordance with all local, regional, and national regulations. Do not dispose of it down the drain.[8][9]

Role in Research and Drug Development

Expertise & Authoritative Grounding: The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties can significantly enhance a drug candidate's profile.

The Significance of Fluorination

Introducing fluorine or fluorinated moieties into small molecules can profoundly alter their physicochemical and biological properties. This "fluorine editing" is a widely used strategy in drug optimization.[10] Key benefits can include:

-

Metabolic Stability: The strength of the carbon-fluorine bond can block metabolic oxidation at that position, increasing the drug's half-life.

-

Lipophilicity and Permeability: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.

This compound as a Synthetic Building Block

This compound serves as an ideal scaffold for introducing a fluorinated tail into a target molecule. Its utility stems from two key features:

-

The Carboxylic Acid Handle: This functional group is a versatile anchor for a wide array of chemical transformations, most notably amide and ester bond formations. These are reliable and well-understood reactions in organic synthesis.

-

The Octafluoropentyl Chain: This moiety imparts the desirable properties of fluorination, as discussed above, to the final compound.

Experimental Protocol: Amide Coupling of this compound

Authoritative Grounding & Expertise: The following protocol details a standard and robust method for forming an amide bond between this compound and a primary amine, using a carbodiimide coupling agent. This method is widely applicable in drug discovery for linking molecular fragments. The choice of EDC (a water-soluble carbodiimide) and an activator like HOBt is deliberate; this combination efficiently forms an activated ester intermediate, minimizing side reactions and often leading to high yields of the desired amide.

Principle of EDC/HOBt Coupling

The reaction proceeds via a multi-step mechanism. First, the carboxylic acid (this compound) reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. HOBt (or a similar additive) reacts with the O-acylisourea to form a more stable activated ester. This activated ester then reacts cleanly with the primary amine to yield the final amide product, regenerating HOBt in the process.

Step-by-Step Methodology

This protocol is a general guideline using benzylamine as a model substrate. Molar equivalents and reaction times may require optimization for different substrates.

-

Reagent Preparation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Rationale: Anhydrous conditions are critical as EDC and the activated intermediates are sensitive to hydrolysis.

-

-

Activation:

-

Cool the solution to 0°C using an ice bath.

-

Rationale: The activation step can be exothermic, and cooling helps to control the reaction rate and improve the stability of the active ester intermediate.

-

Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0°C for 30 minutes.

-

-

Amine Addition:

-

In a separate vial, dissolve the primary amine (e.g., benzylamine) (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq) in a small amount of the reaction solvent.

-

Rationale: If the amine is used as a hydrochloride salt, a base is required to liberate the free amine. DIPEA is often used as it does not interfere with the coupling reaction.

-

Add the amine solution dropwise to the activated acid mixture at 0°C.

-

-

Reaction:

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

-

Workup and Purification:

-

Dilute the reaction mixture with the solvent (e.g., DCM).

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove excess base, then a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted HOBt and carboxylic acid, and finally with brine.

-

Rationale: This aqueous workup is a self-validating system to systematically remove the majority of water-soluble reagents and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain the pure amide.

-

Workflow Visualization

Caption: Workflow for EDC/HOBt mediated amide coupling of this compound.

Conclusion

This compound is a specialized chemical with significant potential as a synthetic intermediate in research and development. Its well-defined physicochemical properties, combined with the powerful influence of its fluorinated chain, make it a valuable tool for medicinal chemists and material scientists aiming to precisely modulate molecular characteristics. Understanding its reactive nature and adhering to rigorous safety protocols are essential for its effective and safe utilization. The experimental framework provided herein offers a reliable starting point for incorporating this versatile building block into novel molecular architectures.

References

- This compound | C5H2F8O2 | CID 120227 - PubChem. [Link]

- Applications of fluorine-containing amino acids for drug design - PubMed. [Link]

- Recent applications of click chemistry in drug discovery - PubMed. [Link]

- Click chemistry in drug development recent trends and application - Research Journal of Pharmacy and Technology. [Link]

- Applications of Metal-Organic Frameworks as Drug Delivery Systems - MDPI. [Link]

- Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles - ResearchG

Sources

- 1. 5-H-Octafluoropentanoic Acid | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C5H2F8O2 | CID 120227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 376-72-7 [chemicalbook.com]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. 376-72-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5H-Octafluoropentanoic Acid: Structure, Properties, and Applications in Research and Development

Abstract

5H-Octafluoropentanoic acid is a partially fluorinated carboxylic acid that serves as a valuable building block in medicinal chemistry, materials science, and chemical synthesis. Its unique structure, featuring a highly fluorinated four-carbon chain and a terminal carboxylic acid, imparts distinct physicochemical properties that are advantageous for a range of applications, particularly in drug development. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. This guide provides a comprehensive technical overview of the structure, properties, spectral characteristics, and safe handling of this compound, with a focus on its relevance and potential applications for researchers, chemists, and drug development professionals.

Chemical Identity and Molecular Structure

This compound is systematically known as 2,2,3,3,4,4,5,5-octafluoropentanoic acid.[1] It belongs to the class of short-chain per- and polyfluoroalkyl substances (PFAS). The "5H" designation indicates that the hydrogen atom is located on the fifth carbon of the pentanoic acid chain.

Key Identifiers:

The molecular structure consists of a carboxylic acid functional group (-COOH) attached to a tetrafluoroethyl group, which is in turn linked to a difluoromethyl group. The strong electron-withdrawing nature of the eight fluorine atoms significantly increases the acidity of the carboxylic proton compared to its non-fluorinated analog, pentanoic acid. This high degree of fluorination also creates a molecule with both hydrophilic (the carboxylic head) and highly lipophilic/hydrophobic (the fluorinated tail) regions.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of this compound are dictated by its fluorinated structure. It exists as a liquid at room temperature.

| Property | Value | Source |

| Molecular Weight | 246.06 g/mol | [4][5][6] |

| Melting Point | 0 °C | [4][5][6] |

| Boiling Point | 155-160 °C | [4][5][6] |

| Appearance | Neat liquid | [2] |

| CAS Number | 376-72-7 | [1][2][3][4][5] |

Spectroscopic Profile: A Guide to Characterization

For any researcher, verifying the identity and purity of a starting material is paramount. The following section details the expected spectroscopic characteristics of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple.

-

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically above 9.5 ppm.[7] Its chemical shift can be variable and concentration-dependent, and it may exchange with D₂O.

-

Terminal Proton (-CHF₂): The single proton on the C5 carbon is adjacent to two fluorine atoms. This will result in a triplet due to coupling with the two equivalent fluorine atoms (following the n+1 rule for coupling to I=1/2 nuclei). The strong electron-withdrawing effect of the fluorines will shift this signal downfield into the 5.5-6.5 ppm range.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[5][8][9]

-

-CF₂- Groups (C2, C3, C4): The three internal difluoromethylene groups will appear as distinct multiplets in the approximate range of -120 to -140 ppm. Complex coupling between adjacent, non-equivalent fluorine groups (²JFF, ³JFF) will result in intricate splitting patterns.

-

Terminal -CHF₂ Group (C5): The two fluorine atoms of the terminal group are chemically equivalent. Their signal will be split into a doublet by the adjacent proton (²JHF). This signal is expected to appear in a distinct region from the other CF₂ groups.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹.[10] This is a hallmark of a hydrogen-bonded carboxylic acid.

-

C=O Stretch (Carboxylic Acid): A sharp, very strong absorption will be present around 1710-1780 cm⁻¹.[11] The high degree of fluorination may shift this peak to a higher wavenumber compared to non-fluorinated carboxylic acids.

-

C-F Stretch: Multiple, very strong, and complex absorption bands will dominate the fingerprint region, typically between 1100-1300 cm⁻¹. These are characteristic of C-F bonds.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of fluorinated carboxylic acids can be achieved through several methods, including the oxidation of corresponding fluorinated alcohols or olefins and the electrochemical fluorination of hydrocarbon derivatives.[3] For example, a common route involves the oxidation of a telomeric alcohol like 1H,1H,5H-octafluoro-1-pentanol.

Chemical Reactivity

The reactivity of this compound is centered around its carboxylic acid functionality. It readily undergoes reactions typical of carboxylic acids, such as:

-

Esterification: Reaction with alcohols under acidic conditions to form esters.

-

Amide Bond Formation: Activation (e.g., to an acyl chloride or with carbodiimide coupling agents) followed by reaction with amines to form amides.

-

Reduction: Conversion to the corresponding alcohol (1H,1H,5H-octafluoro-1-pentanol) using strong reducing agents like LiAlH₄.

The highly fluorinated chain is generally inert to many common reaction conditions, making it a stable scaffold. This stability is a key reason for its utility in drug design, as it resists metabolic degradation.

Applications in Drug Development and Research

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[12] this compound serves as a versatile building block for this purpose.

Role as a Fluorinated Linker and Building Block

Its bifunctional nature—a reactive carboxylic acid and a stable fluorinated chain—makes it an ideal linker molecule. It can be used to connect a pharmacophore to another moiety, such as a targeting ligand or a solubilizing group, while imparting the benefits of fluorination.

Conceptual Workflow: Bioconjugation

Drawing a parallel from the well-established "click chemistry," one can envision a workflow where this compound is used to create stable bioconjugates.[13] The carboxylic acid can be activated and coupled to a biomolecule (e.g., a protein or peptide) through a stable amide linkage. The resulting fluorinated biomolecule could exhibit enhanced properties.

Caption: Conceptual workflow for bioconjugation using this compound.

Safety, Handling, and Storage

As a corrosive fluorinated acid, strict adherence to safety protocols is mandatory.

Hazards:

Recommended Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[3][14] Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting chemical safety goggles and a face shield.[14]

-

Hand Protection: Use chemically resistant, impermeable gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.[3]

-

Skin Protection: Wear a lab coat, long pants, and closed-toe shoes. Ensure all skin is covered.[3]

-

-

Handling Procedure:

-

In Case of Exposure:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[14]

-

Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[14]

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[14]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][14]

-

Storage

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.[3] Keep the container tightly closed and store locked up.[14]

Conclusion

This compound is a specialized chemical with a unique structural profile that makes it highly valuable for advanced applications in research and development. Its combination of a reactive carboxylic acid handle and a stable, electron-rich fluorinated tail provides a powerful tool for chemists seeking to introduce fluorine into molecular architectures. A thorough understanding of its properties, spectral characteristics, and stringent safety requirements is essential for its effective and safe utilization in the laboratory.

References

- 5-H-Octafluoropentanoic Acid - CymitQuimica. (n.d.). CymitQuimica. Retrieved January 10, 2026, from https://www.cymitquimica.com/5-h-octafluoropentanoic-acid

- Safety Data Sheet - Fluorochem. (2024, December 19). Fluorochem. Retrieved January 10, 2026, from https://www.fluorochem.co.uk/sds/F001675

- This compound | C5H2F8O2 | CID 120227 - PubChem. (n.d.). PubChem. Retrieved January 10, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/120227

- This compound - Matrix Scientific. (n.d.). Matrix Scientific. Retrieved January 10, 2026, from https://www.matrixscientific.com/5h-octafluoropentanoic-acid-001675.html

- SAFETY DATA SHEET - Fisher Scientific. (2024, March 30). Fisher Scientific. Retrieved January 10, 2026, from https://www.fishersci.com/store/msds?partNumber=AC379790050&productDescription=5H-PERFLUOROPENTANOIC+ACID%2C+97%2B%25+5GR&vendorId=VN00032119&countryCode=US&language=en

- Synthesis of Alkyl Fluorides and Fluorinated Unnatural Amino Acids via Photochemical Decarboxylation of α-Fluorinated Carboxylic Acids | Organic Letters - ACS Publications. (2023, January 18). ACS Publications. Retrieved January 10, 2026, from https://pubs.acs.org/doi/10.1021/acs.orglett.2c04306

- 376-72-7 Cas No. | this compound - Matrix Scientific. (n.d.). Matrix Scientific. Retrieved January 10, 2026, from https://www.

- Perfluorinated Carboxylic Acids. Synthesis and Application. - Fluorine notes. (n.d.). Fluorine notes. Retrieved January 10, 2026, from http://fluornotes.

- Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. (2017, December 18). AZoM. Retrieved January 10, 2026, from https://www.azom.com/article.aspx?ArticleID=15104

- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Wikipedia. Retrieved January 10, 2026, from https://en.wikipedia.org/wiki/Fluorine-19_nuclear_magnetic_resonance_spectroscopy

- New Frontiers and Developing Applications in 19F NMR - PMC - NIH. (n.d.). NIH. Retrieved January 10, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4205822/

- This compound - Matrix Scientific. (n.d.). Matrix Scientific. Retrieved January 10, 2026, from https://www.matrixscientific.com/5h-octafluoropentanoic-acid-001675.html

- Applications of fluorine-containing amino acids for drug design - PubMed. (2020, January 15). PubMed. Retrieved January 10, 2026, from https://pubmed.ncbi.nlm.nih.gov/31740056/

- Applications of 5-Azidopentanoic Acid in Drug Discovery: Application Notes and Protocols - Benchchem. (n.d.). Benchchem. Retrieved January 10, 2026, from https://www.benchchem.com/application-notes/5-azidopentanoic-acid-in-drug-discovery

- Recent applications of click chemistry in drug discovery - PubMed. (n.d.). PubMed. Retrieved January 10, 2026, from https://pubmed.ncbi.nlm.nih.gov/27824259/

- 1H NMR Chemical Shift - Oregon State University. (n.d.). Oregon State University. Retrieved January 10, 2026, from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/10%3A_Using_Nuclear_Magnetic_Resonance_Spectroscopy_to_Deduce_Structure/10.04%3A_1H_NMR_Chemical_Shifts

- 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry. (n.d.). Alfa Chemistry. Retrieved January 10, 2026, from https://organofluorine.alfa-chemistry.com/support/19f-nmr-chemical-shift-table.html

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved January 10, 2026, from https://www.masterorganicchemistry.com/2016/11/23/quick_analysis_of_ir_spectra/

- Table of Characteristic IR Absorptions. (n.d.). Retrieved January 10, 2026, from https://www.csun.edu/~hcchm001/parajon/chem334/334IRhandout.pdf

- INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved January 10, 2026, from https://www.lourdes.edu/wp-content/uploads/2017/11/IR-Spectroscopy-Handout.pdf

- Infrared Spectroscopy - MSU chemistry. (n.d.). Michigan State University. Retrieved January 10, 2026, from https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/ir_spec1.htm

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved January 10, 2026, from https://www.masterorganicchemistry.com/2016/11/23/quick_analysis_of_ir_spectra/

Sources

- 1. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. notes.fluorine1.ru [notes.fluorine1.ru]

- 4. Synthesis of Fluorinated Aromatic Carboxylic Acids | Hokkaido University Researches [seeds.mcip.hokudai.ac.jp]

- 5. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 376-72-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. azom.com [azom.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. Synthesis of acyl fluorides through deoxyfluorination of carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

5H-Octafluoropentanoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 5H-Octafluoropentanoic Acid

Abstract: this compound (CAS No. 376-72-7), also known as ω-hydrooctafluorovaleric acid, is a partially fluorinated carboxylic acid of significant interest in chemical research and development.[1][2] Its unique combination of a hydrophilic carboxylic acid head and a hydrophobic, rigid fluorinated tail makes it a valuable intermediate and research chemical.[1][3] This guide provides a comprehensive technical overview of the primary synthesis pathways for this compound, designed for researchers, chemists, and professionals in drug development. We will delve into the core methodologies, explain the underlying chemical principles, and present detailed protocols to ensure scientific integrity and reproducibility.

This compound is a C5 carboxylic acid where all hydrogen atoms on the alkyl chain, except for the one at the terminal (omega) position, have been substituted by fluorine. Its molecular formula is C₅H₂F₈O₂ and it has a molecular weight of 246.06 g/mol .[2] This structure imparts unique physicochemical properties, making it distinct from both its fully hydrogenated and perfluorinated counterparts. The presence of the terminal C-H bond provides a site for further chemical modification, which is absent in perfluorocarboxylic acids (PFCAs).

This guide will focus on the two most prominent synthetic strategies:

-

Pathway I: A multi-step approach beginning with the telomerization of tetrafluoroethylene (TFE).

-

Pathway II: Direct fluorination via electrochemical methods (Simons process).

Each pathway will be analyzed for its mechanistic underpinnings, process parameters, and practical considerations.

Pathway I: Synthesis via Telomerization of Tetrafluoroethylene (TFE)

This is the most targeted and industrially relevant approach for producing ω-hydro fluoroalcohols, which are direct precursors to ω-hydro fluorocarboxylic acids. The overall strategy involves two main stages: (1) the controlled radical-initiated telomerization of tetrafluoroethylene with methanol, and (2) the subsequent oxidation of the resulting fluoroalkanol to the desired carboxylic acid.

Principle and Mechanism

Telomerization is a polymerization reaction where a chain transfer agent (the telogen) limits the chain length of the polymer (taxogen), resulting in low molecular weight polymers known as telomers.[4] In this synthesis, methanol acts as the telogen and tetrafluoroethylene (TFE) is the taxogen.

The reaction proceeds via a free-radical mechanism:

-

Initiation: A radical initiator, such as an organic peroxide, decomposes to form free radicals.

-

Chain Transfer: The initiator radical abstracts a hydrogen atom from the telogen (methanol), creating a hydroxymethyl radical (•CH₂OH).

-

Propagation: The hydroxymethyl radical adds across the double bond of a TFE monomer. This new radical then adds successive TFE units.

-

Termination: The growing telomer radical chain abstracts a hydrogen from another methanol molecule, terminating the chain and creating a new hydroxymethyl radical to continue the cycle.

This process yields a mixture of fluoroalkanols with the general formula H(CF₂CF₂)nCH₂OH. For the synthesis of this compound, the target telomer is the one where n=2 , which is 1H,1H,5H-octafluoropentan-1-ol . This intermediate is then oxidized to yield the final product.

Caption: Workflow for this compound synthesis via TFE telomerization.

Critical Process Parameters & Data

The distribution of telomers (the value of 'n') is highly dependent on reaction conditions. Controlling these parameters is crucial for maximizing the yield of the desired n=2 telomer. According to patent literature, continuously feeding TFE into the reaction vessel rather than batch-charging it helps enhance the production of telomers where n is 4 or less.[4]

| Parameter | Effect on Telomer Distribution | Rationale & Causality |

| Temperature | Increasing temperature generally decreases the average molecular weight. | Higher temperatures increase the rate of chain transfer relative to propagation, leading to shorter chains. However, excessively high temperatures can also increase the proportion of undesirable higher-order telomers (n≥5).[4] |

| TFE Pressure | Higher pressure increases the concentration of the monomer in the liquid phase. | This favors the propagation step over chain transfer, leading to telomers with a higher average 'n' value. Careful control is needed to target n=2. |

| Methanol:TFE Ratio | A higher ratio of methanol (telogen) to TFE (taxogen). | This increases the probability of chain transfer, resulting in shorter telomer chains and a lower average 'n' value. |

| Initiator Conc. | Higher initiator concentration. | Leads to a higher concentration of radicals, which can result in shorter chains and a lower average molecular weight. |

Experimental Protocol: Telomerization & Oxidation

Disclaimer: This protocol is a representative synthesis based on established principles. All work involving high-pressure gases, peroxides, and fluorinated compounds must be conducted in a specialized laboratory with appropriate safety equipment.

Part A: Telomerization of TFE with Methanol

-

Reactor Preparation: A high-pressure stainless-steel autoclave is charged with methanol (as the telogen) and a suitable radical initiator (e.g., di-tert-butyl peroxide).[4] An acid-accepting agent, such as calcium carbonate, may be added to neutralize any acidic byproducts that could inhibit the reaction.[4]

-

Inerting: The vessel is sealed, purged with nitrogen to remove all oxygen, and heated to the desired reaction temperature (e.g., 80-120°C).

-

TFE Introduction: Tetrafluoroethylene (TFE) is introduced continuously into the reaction vessel, maintaining a constant pressure throughout the reaction.[4]

-

Reaction: The reaction is allowed to proceed for several hours until the desired consumption of TFE is achieved.

-

Workup & Isolation: After cooling and venting the reactor, the crude reaction product is filtered. Excess methanol is removed via distillation.

-

Purification: The resulting telomer mixture is separated by fractional distillation (rectification) to isolate the 1H,1H,5H-octafluoropentan-1-ol (n=2) fraction.[4]

Part B: Oxidation to Carboxylic Acid

-

Reaction Setup: The purified 1H,1H,5H-octafluoropentan-1-ol is dissolved in a suitable solvent (e.g., acetone or acetic acid) in a reaction flask equipped with a stirrer and a thermometer.

-

Oxidation: A strong oxidizing agent (e.g., potassium permanganate or Jones reagent) is added portion-wise while maintaining the temperature with an ice bath.

-

Quenching & Workup: Once the reaction is complete (monitored by TLC or GC), the excess oxidant is quenched. The mixture is then subjected to an acidic workup and extracted with an organic solvent.

-

Final Purification: The solvent is removed, and the crude this compound is purified, typically by vacuum distillation. The boiling point is reported to be between 155-160°C.[2]

Pathway II: Electrochemical Fluorination (ECF)

Electrochemical fluorination, or the Simons process, is a powerful technique for replacing hydrogen atoms with fluorine. It is a direct method but often suffers from a lack of selectivity, which presents a significant challenge for producing a partially fluorinated compound like this compound.

Principle and Mechanism

In ECF, an organic substrate is dissolved in anhydrous hydrogen fluoride (AHF) and electrolyzed. AHF is a poor conductor, so a conductive salt is often used. The substrate is oxidized at the nickel anode, creating radical cations that are subsequently fluorinated.

The process is notoriously aggressive and can lead to significant molecular fragmentation, cyclization, and rearrangement, resulting in a complex mixture of perfluorinated and partially fluorinated products.[5] The yield of the desired perfluoroacyl fluoride typically decreases as the carbon chain length of the starting material increases.[5] For this reason, starting with an acyl fluoride or chloride often gives better yields than starting with the corresponding carboxylic acid.[5]

Caption: Conceptual workflow for Electrochemical Fluorination (ECF).

Experimental Protocol (Conceptual)

Disclaimer: This process involves anhydrous hydrogen fluoride, which is extremely corrosive and hazardous. It must only be performed by highly trained personnel in a specialized facility.

-

Cell Assembly: A Simons ECF cell, typically constructed from Monel or another HF-resistant material and equipped with a pack of nickel anodes and cathodes, is assembled. A reflux condenser cooled to a very low temperature is attached to manage evolving gases.

-

Electrolyte Preparation: The cell is charged with anhydrous hydrogen fluoride. The organic substrate (e.g., pentanoyl fluoride) is then dissolved in the AHF.

-

Electrolysis: A constant DC voltage is applied across the electrodes. The electrolysis is run at low temperatures for an extended period. Gaseous byproducts (H₂, fluorinated fragments) are vented through the condenser.

-

Product Recovery: After the electrolysis, the HF is carefully removed by distillation. The remaining crude product is a mixture of fluorinated compounds.

-

Hydrolysis & Purification: The acyl fluoride fraction is hydrolyzed to the corresponding carboxylic acid. The desired this compound must then be meticulously separated from numerous byproducts through fractional distillation and/or chromatography.

Purification and Characterization

Regardless of the synthetic pathway, rigorous purification and characterization are essential to ensure the final product meets the required specifications.

-

Purification: The primary method for purifying the final product is vacuum distillation .[2] For separating the intermediate telomer alcohols, fractional distillation (rectification) is employed.[4]

-

Characterization: The identity and purity of this compound are confirmed using a suite of analytical techniques:

-

Gas Chromatography (GC): Used to assess purity and monitor reaction progress.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic triplet of triplets for the terminal proton. ¹⁹F NMR is crucial for confirming the fluorine substitution pattern along the chain. ¹³C NMR provides information on the carbon backbone.

-

Mass Spectrometry (MS): Confirms the molecular weight (246.06 g/mol ) and provides fragmentation patterns to support the structure.[2]

-

Infrared (IR) Spectroscopy: Shows characteristic absorptions for the O-H and C=O bonds of the carboxylic acid and the strong C-F bonds.

-

Safety and Handling

The synthesis of this compound involves highly hazardous materials and conditions.

-

Tetrafluoroethylene (TFE): Can polymerize explosively and form explosive peroxides in the presence of oxygen.[6] It must be handled under strict oxygen-free conditions.

-

Anhydrous Hydrogen Fluoride (AHF): Extremely corrosive, toxic, and can cause severe, slow-healing burns.[7] Requires specialized personal protective equipment and handling facilities.

-

High-Pressure Reactions: The telomerization process requires an autoclave rated for high pressures and temperatures.

-

Product Handling: this compound itself is a hazardous chemical and should be handled with care, avoiding skin and eye contact, and inhalation of vapors.[2]

Conclusion

The synthesis of this compound is a challenging endeavor that requires specialized expertise in fluorination chemistry. The telomerization of TFE followed by oxidation represents a more controlled and selective pathway, allowing for the targeted synthesis of the specific ω-hydro isomer. While electrochemical fluorination is a powerful tool for introducing fluorine, its inherent lack of selectivity makes it less suitable for this particular target, often leading to complex product mixtures and low yields. For researchers requiring high-purity this compound, the telomerization route is the superior and more practical choice.

References

- Title: Telomerization of tetrafluoroethylene - US4346250A Source: Google Patents URL

- Title: Electrochemical fluorin

- Title: Tetrafluoroethylene telomerization using dibromohaloethanes as telogens Source: ResearchG

- Title: (PDF)

- Title: Electrochemical Flash Fluorination and Radiofluorin

- Title: Electrochemical Fluorination Source: ResearchG

- Title: Electrochemical fluorination | Request PDF Source: ResearchG

- Title: Polytetrafluoroethylene: Synthesis and Characterization of the Original Extreme Polymer Source: University of Pretoria URL:[Link]

Sources

- 1. 5-H-Octafluoropentanoic Acid | CymitQuimica [cymitquimica.com]

- 2. 376-72-7 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. This compound | 376-72-7 [chemicalbook.com]

- 4. US4346250A - Telomerization of tetrafluoroethylene - Google Patents [patents.google.com]

- 5. notes.fluorine1.ru [notes.fluorine1.ru]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. Electrochemical Flash Fluorination and Radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]

5H-Octafluoropentanoic Acid: A Comprehensive Technical Guide for Laboratory Professionals

<_-4.54545455>

This guide offers an in-depth technical overview of 5H-Octafluoropentanoic acid (CAS No. 376-72-7), a member of the per- and polyfluoroalkyl substances (PFAS) family. It is intended for researchers, scientists, and drug development professionals, synthesizing critical safety data with field-tested insights to promote safe laboratory practices and ensure the integrity of experimental work.

Compound Overview: A Scientific Perspective

This compound, with the chemical formula C5H2F8O2, is a carboxylic acid characterized by a high degree of fluorination.[1] This molecular structure gives it significant chemical and thermal stability. While this stability is advantageous in some chemical applications, it also contributes to its environmental persistence, a defining characteristic of many PFAS compounds. Despite its stability, it retains the reactivity of a carboxylic acid, allowing for conventional analytical and derivatization methods.

Hazard Identification and GHS Classification

A comprehensive understanding of the hazards associated with this compound is fundamental to its safe handling. It presents notable health and environmental risks that require stringent safety measures.

GHS Summary

The Globally Harmonized System (GHS) provides a standardized approach to hazard communication. The classification for this compound is as follows:

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage.[2][3] |

| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage.[4] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation.[2] |

This table is a synthesis of GHS classifications and may not represent all potential hazards. Always consult the specific Safety Data Sheet (SDS) for the most accurate information.

Analysis of Hazards

The most immediate and critical hazard is that this compound "causes severe skin burns and eye damage" (H314).[2][3] This corrosive nature is a primary concern during handling. The risk of serious, potentially irreversible eye damage (H318) makes the use of appropriate personal protective equipment (PPE), particularly chemical splash goggles, essential.[4] The classifications of "harmful if swallowed" (H302) and "may cause respiratory irritation" (H335) necessitate that the compound be handled in a well-ventilated area, ideally a chemical fume hood, and that ingestion is strictly avoided.[2]

Safe Handling and Storage Protocols

Strict adherence to handling and storage protocols is crucial for protecting personnel and preventing environmental release.

Engineering Controls and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense. All work with this compound should be performed in a certified chemical fume hood to manage airborne exposure.

Mandatory PPE:

-

Eye/Face Protection: Chemical safety goggles are required. A face shield should be used when there is a heightened risk of splashing.

-

Skin Protection: A chemical-resistant and flame-retardant lab coat is necessary.

-

Hand Protection: Use of compatible, chemical-resistant gloves, such as nitrile or neoprene, is mandatory. It is important to consult the glove manufacturer's specifications for breakthrough times.

Caption: Personal Protective Equipment protocol for handling this compound.

Storage Requirements

-

Container: Keep the compound in its original, tightly sealed container.[3]

-

Location: Store in a cool, dry, and well-ventilated area, away from incompatible substances.[5] A corrosion-resistant cabinet is recommended.

-

Incompatibilities: Avoid storage with strong oxidizing agents and strong bases.[4]

Spill and Waste Disposal

Spill Response:

-

Evacuate the area.

-

Ensure proper ventilation.

-

Wearing full PPE, contain the spill with an inert absorbent material like sand or vermiculite.

-

Collect the absorbed material into a labeled, sealed container for hazardous waste.

-

Clean the spill area with a suitable decontaminating agent.

Waste Disposal: Disposal must comply with all federal, state, and local regulations.[3] Due to its persistence, this compound waste is considered hazardous and should not be released into the environment.[3][4] All contaminated materials must also be disposed of as hazardous waste.

Emergency and First-Aid Measures

Prompt and correct first-aid is vital in case of exposure.

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention. |

| Inhalation | Move the individual to fresh air.[7] If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration.[7] Seek medical attention. |

| Ingestion | Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3] Seek immediate medical attention.[3] |

Toxicological and Ecotoxicological Profile

Human Health Effects

The primary toxicological concerns are its corrosive impact on the skin and eyes and its potential to irritate the respiratory system.[3][4] While specific systemic toxicity data is limited, its classification as a PFAS compound raises concerns about potential long-term health effects due to bioaccumulation.

Environmental Fate and Ecotoxicity

The carbon-fluorine bond in this compound is extremely strong, making it resistant to degradation in the environment. This persistence can lead to its accumulation. It may cause long-lasting harmful effects to aquatic life, so its release into waterways should be strictly avoided.[3]

Caption: The environmental risk pathway of this compound.

Experimental Protocols: A Practical Guide

The following protocols are generalized and should be adapted to specific experimental needs while adhering to all safety precautions outlined in this document.

Protocol: Preparing a Standard Solution

This protocol details the preparation of a 1 mg/mL stock solution in a suitable solvent, such as methanol.

-

Preparation: Put on all required PPE and carry out all work in a chemical fume hood.

-

Tare Weighing: Place a clean, dry volumetric flask (e.g., 10 mL) on an analytical balance and tare.

-

Weighing: Carefully add approximately 10 mg of this compound to the flask and record the precise weight.

-

Dissolution: Add a small amount of methanol and gently swirl to dissolve the solid.

-

Dilution: Once dissolved, add methanol to the calibration mark of the flask.

-

Homogenization: Cap the flask and invert several times to ensure a uniform solution.

-

Labeling and Storage: Clearly label the flask with the compound name, concentration, solvent, date, and your initials. Store as per the guidelines in Section 3.2.

References

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.

- University of Rochester Medical Center. (n.d.). First Aid: Chemical Exposure.

- Princeton University. (n.d.). Hazardous Chemical Exposures. Office of Environmental Health and Safety.

Sources